molecular formula C7H6Br2 B1294787 2,6-Dibromotoluene CAS No. 69321-60-4

2,6-Dibromotoluene

Cat. No.: B1294787
CAS No.: 69321-60-4
M. Wt: 249.93 g/mol
InChI Key: OCSKCBIGEMSDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromotoluene is an organic compound with the molecular formula C₇H₆Br₂. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Scientific Research Applications

2,6-Dibromotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, agrochemicals, and polymers

Safety and Hazards

2,6-Dibromotoluene causes skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this chemical . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

2,6-Dibromotoluene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of brominated intermediates. These interactions often involve halogenation reactions, where the bromine atoms in this compound are transferred to other organic substrates. The compound’s ability to participate in these reactions makes it valuable in the production of brominated pharmaceuticals .

Cellular Effects

This compound has been observed to influence cellular processes, particularly in cancer cells. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been shown to inhibit the PD-1/PD-L1 axis, a critical immune checkpoint in cancer cells. This inhibition can enhance the immune response against tumors, making this compound a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular function and metabolism, highlighting the compound’s potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells. These effects include prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance immune responses and inhibit tumor growth. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm and endoplasmic reticulum of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct this compound to specific cellular compartments, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromotoluene can be synthesized through the bromination of toluene. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 2,6-dimethylphenol or 2,6-dimethylbenzyl alcohol, followed by acid-catalyzed dehydration. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of compounds like 2,6-dimethyltoluene.

    Oxidation: Formation of 2,6-dibromobenzoic acid or 2,6-dibromobenzaldehyde.

    Reduction: Formation of toluene derivatives.

Comparison with Similar Compounds

  • 2,4-Dibromotoluene
  • 2,5-Dibromotoluene
  • 3,5-Dibromotoluene

Comparison: 2,6-Dibromotoluene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound exhibits distinct chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,3-dibromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKCBIGEMSDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219382
Record name 2,6-Dibromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69321-60-4
Record name 2,6-Dibromotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69321-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (3,5-dibromo-4-methylphenyl)amine dissolved in water (80 mL) and concentrated HCl (7.5 mL) stirring for 20 min, then the mixture was cooled to 0˜5° C., and the solution of NaNO2 (3.4 g/30 mL H2O) was added. The reaction mixture was stirred for 2 h at 0˜5° C., then the suspension was added to hypophosphorous acid solution (50%, 27.9 g), which was cooled to 0° C. The mixture was stirred at room temperature overnight. Then it was extracted with CH2Cl2 (100 mL×2) and the combined organic layers were washed with brine (30 mL) and dried over Na2SO4. After silica column chromatography, (eluted with petroleum ether), 3.57 g product was obtained, as colorless liquid. 1H NMR (400 MHz, CDCl3): δ 2.57 (s, 3 H), 6.89 (t, J=8.0 Hz, 1 H), 7.50 (d, J=8.0 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromotoluene
Reactant of Route 2
2,6-Dibromotoluene
Reactant of Route 3
2,6-Dibromotoluene
Reactant of Route 4
2,6-Dibromotoluene
Reactant of Route 5
2,6-Dibromotoluene
Reactant of Route 6
2,6-Dibromotoluene
Customer
Q & A

Q1: How does partial deuteration of the methyl group in 2,6-Dibromotoluene affect its low-temperature behavior compared to the non-deuterated molecule?

A1: The research demonstrates that partially deuterated this compound (specifically C6H3Br2-CH2D and C6H3Br2-CHD2) exhibits distinct behavior at low temperatures compared to its non-deuterated counterpart. While the non-deuterated molecule doesn't show a phase transition in the studied temperature range, both partially deuterated versions display Schottky heat capacities with three energy levels below 40 K []. This suggests that the symmetry breaking caused by deuteration leads to distinct orientational ordering of the methyl group. Furthermore, the specific energy level spacing differs between the two partially deuterated versions, implying a dependence on the number and position of deuterium atoms. This highlights the sensitivity of methyl group rotation to even subtle isotopic substitutions.

Q2: What is the proposed orientation of the methyl group in this compound at low temperatures based on the research findings?

A2: The combination of calorimetric and infrared spectroscopic data suggests that the methyl group in this compound adopts a specific orientation at low temperatures. The research proposes that one proton of the methyl group sits close to the plane of the molecule, while the other two point above and below the plane []. This contrasts with the low-temperature orientation observed in 2,6-Dichlorotoluene, where all protons point out of the molecular plane. This difference highlights the influence of the molecular frame and its substituents on the preferred methyl group orientation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.